![molecular formula C13H16ClNO4 B14471692 N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine CAS No. 5658-63-9](/img/structure/B14471692.png)
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine is a chemical compound with a complex structure that includes a chlorophenoxy group and an alanine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine typically involves the reaction of 4-chlorophenol with 2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with L-alanine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as carbon tetrachloride or toluene and catalysts like sulfuric chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often exceeding 98% . The reaction is carried out in reactors with controlled temperature and pressure to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as cobalt ions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of herbicides and pesticides due to its ability to disrupt plant growth
Wirkmechanismus
The mechanism of action of N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine involves its interaction with specific molecular targets and pathways. It is believed to act by mimicking natural auxins, which are plant growth hormones. This leads to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of events that result in the disruption of normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used phenoxy herbicide with similar structural features.
2,4-dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with a similar mode of action.
N-methyl-2-[4-(4’-chlorophenoxy) phenoxy]acetamide:
Uniqueness
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine is unique due to its specific combination of a chlorophenoxy group and an alanine derivative. This structure allows it to interact with biological systems in a distinct manner, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
5658-63-9 |
|---|---|
Molekularformel |
C13H16ClNO4 |
Molekulargewicht |
285.72 g/mol |
IUPAC-Name |
(2S)-2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H16ClNO4/c1-8(11(16)17)15-12(18)13(2,3)19-10-6-4-9(14)5-7-10/h4-8H,1-3H3,(H,15,18)(H,16,17)/t8-/m0/s1 |
InChI-Schlüssel |
GATDPWDCVFWBAS-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
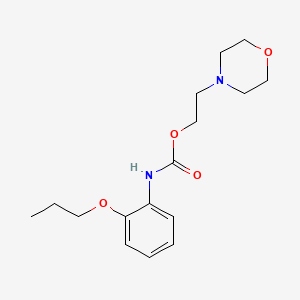
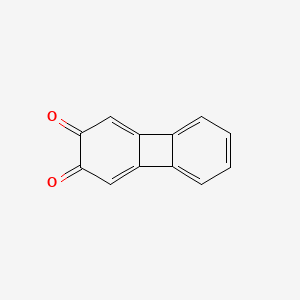
![5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14471638.png)
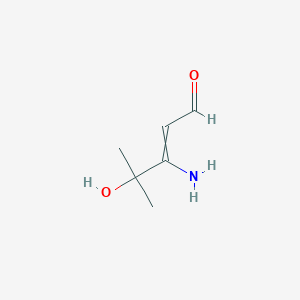
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
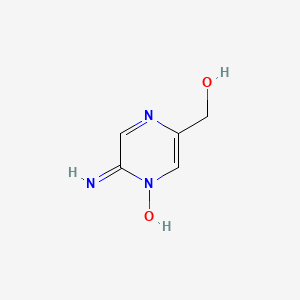
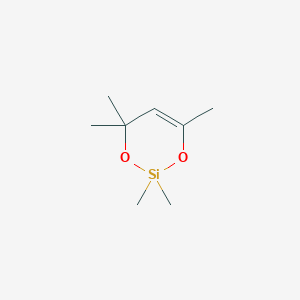
![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)


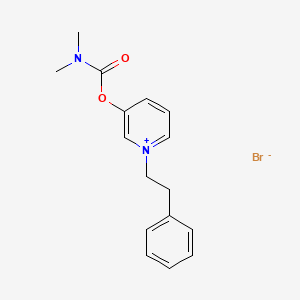
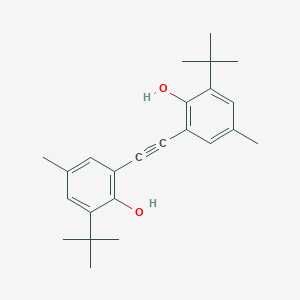
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
